molecular formula C20H14ClFN4OS2 B14988780 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14988780
M. Wt: 444.9 g/mol
InChI Key: ITNVQGQXKJQYLS-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyrimidine Ring: This often involves the condensation of urea or guanidine derivatives with β-dicarbonyl compounds.

    Introduction of Functional Groups: The chlorination, fluorination, and sulfonation steps can be carried out using reagents such as thionyl chloride, fluorine gas, and sulfonyl chlorides, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: can be compared with other heterocyclic compounds containing benzothiazole and pyrimidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Comparative studies with similar compounds can highlight differences in reactivity, biological activity, and other characteristics.

Properties

Molecular Formula

C20H14ClFN4OS2

Molecular Weight

444.9 g/mol

IUPAC Name

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14ClFN4OS2/c1-11-2-4-12(5-3-11)10-28-19-23-9-14(21)17(25-19)18(27)26-20-24-15-7-6-13(22)8-16(15)29-20/h2-9H,10H2,1H3,(H,24,26,27)

InChI Key

ITNVQGQXKJQYLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Origin of Product

United States

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